1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
Description
1-Benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl group at the N1 position and a hydrazinyl moiety at the C4 position. Pyrazolo[3,4-d]pyrimidines are purine analogs known for their diverse pharmacological activities, including antitumor, antiviral, and kinase inhibitory effects .
Properties
IUPAC Name |
(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-17-11-10-6-16-18(12(10)15-8-14-11)7-9-4-2-1-3-5-9/h1-6,8H,7,13H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALFWPZLXIOEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of hydrazine derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with benzylhydrazine under reflux conditions in the presence of a base such as sodium carbonate . The reaction is usually carried out in a polar solvent like ethanol or dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazinyl group (-NH-NH₂) undergoes nucleophilic substitution with carbonyl-containing reagents:
a. Reaction with Aldehydes
Condensation with aldehydes forms hydrazone derivatives. For example:
-
Thiophene-2-carbaldehyde reacts at room temperature to yield 3-(2-cyanovinyl)-1-benzyl-6-(benzylsulfanyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazolo[3,4-d]pyrimidine-4-carbohydrazide .
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| Thiophene-2-carbaldehyde | Hydrazone derivative (C₂₀H₁₆N₆OS₂) | RT, ethanol | 78% |
b. Reaction with Ketoesters
Ethyl hydrazonoacetoacetate undergoes cyclocondensation to form pyrazole-5-carbonitrile derivatives .
Cyclization and Heterocycle Formation
The hydrazinyl group participates in intramolecular cyclization:
a. Pyrazole Formation
Reaction with ethyl hydrazonoacetoacetate in acetic acid produces 1-benzyl-3-(5-amino-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Ethyl hydrazonoacetoacetate | Pyrazole-5-carbonitrile derivative | AcOH, reflux | 65% |
b. Triazole and Thiadiazole Derivatives
Reactions with heterocyclic amines (e.g., 5-amino-1,3,4-thiadiazole-2-thione) yield fused heterocycles via nucleophilic displacement at the pyrimidine ring .
Functionalization at the Benzyl Group
The benzyl substituent undergoes nucleophilic substitution with amines:
| Amine Reagent | Product | Conditions | Yield |
|---|---|---|---|
| 2-Aminobenzothiazole | 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | DMF, 80°C | 82% |
| Morpholine | 4-Morpholino-substituted derivative | Ethanol, reflux | 75% |
Oxidation and Reduction
a. Oxidation
Controlled oxidation with H₂O₂ converts the thiol group (if present) to sulfoxide or sulfone derivatives .
b. Reduction
LiAlH₄ reduces nitrile groups to amines in related pyrazolo[3,4-d]pyrimidine analogs .
Multicomponent Reactions
The compound serves as a precursor in one-pot syntheses:
-
Four-component reactions with hydrazines, aldehydes, and methylenemalononitriles yield complex pyrazolo[3,4-d]pyrimidine scaffolds via Pinner reaction pathways .
Mechanistic Insights
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is with a molecular weight of 240.26 g/mol. The compound is synthesized through the condensation of hydrazine derivatives with pyrazolo[3,4-d]pyrimidine precursors. A common method involves the reaction between 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and benzylhydrazine under reflux conditions in the presence of a base such as sodium carbonate .
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. In vitro studies have shown that this compound inhibits cancer cell proliferation across various lines, including lung and prostate cancers. Notably, IC50 values for certain derivatives have been reported as low as 0.33 µM against prostate cancer cell lines .
Table 1: Anticancer Activity of this compound
| Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|
| Prostate Cancer | 0.33 | |
| Lung Cancer | TBD | Ongoing Studies |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound demonstrates anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| COX-2 | TBD |
Similar Compounds
The following compounds are structurally related and share similar biological activities:
- Pyrazolo[3,4-d]pyrimidine : The parent compound known for its broad spectrum of biological activities.
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Another derivative with potent kinase inhibition properties.
Uniqueness
This compound is distinguished by its unique hydrazinyl and benzyl substitutions that enhance its biological activity and selectivity. These modifications improve its pharmacokinetic properties, making it a more effective candidate for therapeutic applications .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Prostate Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of prostate cancer.
- Inflammation Model : In an animal model of inflammation, administration of this compound led to reduced edema and inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of 1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of specific kinases. The compound acts as a competitive inhibitor, binding to the ATP-binding site of the kinase and preventing phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell growth and proliferation, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the kinase active site, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at N1 and C4
- N1 Substituent Impact: Benzyl vs. Methyl (): Smaller substituents like methyl reduce steric hindrance but may limit hydrophobic interactions in binding pockets.
- C4 Substituent Impact: Hydrazinyl: Enables Schiff base formation with aldehydes/ketones (e.g., ’s derivatives 5a–l) and chelates metal ions, useful in catalytic or metalloenzyme-targeting applications . Piperazinyl: Introduces basicity and hydrogen-bonding capacity, often seen in kinase inhibitors . Amino: Simplifies synthesis but offers fewer functionalization opportunities compared to hydrazinyl .
Physicochemical and Spectral Properties
Melting Points :
- 1-Phenyl-4-hydrazinyl analogs (e.g., ’s compound 3) exhibit higher melting points (236–238°C) due to planar phenyl stacking, while benzyl derivatives (e.g., target compound) may have lower melting points due to reduced crystallinity .
- Piperazinyl-substituted analogs () show moderate melting points (~160–164°C), influenced by the flexible piperazine ring .
Spectral Data :
Antitumor and Antiproliferative Effects
- Hydrazinyl Derivatives : ’s compound 5a (4-(2-benzylidenehydrazinyl)-6-methyl-1-phenyl analog) demonstrated potent antitumor activity, with IC₅₀ values <10 µM against leukemia cell lines. The hydrazinyl group’s ability to form hydrogen bonds with DNA or enzyme active sites is critical .
- Piperazinyl Analogs: Compounds like 1-benzyl-4-(4-methylpiperazinyl) derivatives () are hypothesized to target kinases (e.g., GSK-3β) due to structural similarity to known kinase inhibitors .
- Amino Derivatives: 4-Aminopyrazolo[3,4-d]pyrimidine () altered nucleotide pool sizes in ascites tumors, suggesting interference with purine metabolism .
Biological Activity
1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its potential as an anticancer agent, anti-inflammatory agent, and kinase inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented by the following InChI notation:
The synthesis typically involves the condensation of hydrazine derivatives with pyrazolo[3,4-d]pyrimidine precursors. A common method includes reacting 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with benzylhydrazine under reflux conditions in the presence of a base like sodium carbonate .
The primary mechanism of action for this compound involves the inhibition of specific kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of kinases, disrupting phosphorylation processes essential for cell growth and proliferation. This leads to apoptosis in cancer cells .
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- In vitro studies have shown that this compound inhibits cancer cell proliferation across various lines including lung and prostate cancers .
- IC50 values for certain derivatives have been reported as low as 0.33 µM against prostate cancer cell lines .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties:
- It has been shown to inhibit COX enzymes (particularly COX-2), which are involved in inflammatory processes. The IC50 values for COX-2 inhibition can be comparable to established anti-inflammatory drugs like celecoxib .
Kinase Inhibition
The compound's ability to inhibit various kinases makes it a candidate for treating diseases characterized by abnormal kinase activity:
- Studies have highlighted its effectiveness against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The hydrazinyl group shows characteristic NH signals at δ 8–10 ppm, while benzyl protons appear as aromatic multiplets .
- IR Spectroscopy : Confirm hydrazine presence via N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Advanced
X-ray crystallography resolves regiochemical conflicts (e.g., benzyl vs. hydrazinyl orientation). For example, π-π stacking between benzyl and pyrimidine rings can stabilize specific conformations . Discrepancies in reported melting points may arise from polymorphic forms, necessitating DSC analysis .
What strategies are employed to evaluate the biological activity of 1-benzyl-4-hydrazinyl derivatives against kinase targets?
Q. Basic
- In vitro kinase assays : Measure IC₅₀ values using ATP-coupled assays (e.g., ADP-Glo™). Compare inhibition profiles against reference inhibitors .
- Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., MTT assay), noting dose-dependent cytotoxicity .
Advanced
Mechanistic contradictions (e.g., non-ATP-competitive vs. allosteric inhibition) are resolved via: - Molecular docking : Map binding modes using crystal structures (PDB entries like 3AQ3 for Aurora kinases) .
- SPR analysis : Quantify binding kinetics (ka/kd) to differentiate transient vs. covalent interactions .
How do structural modifications (e.g., fluorination) impact the physicochemical and pharmacological properties of these derivatives?
Q. Basic
- LogP optimization : Fluorine substitution reduces hydrophobicity, enhancing solubility (e.g., 4-fluorophenyl derivatives show 2.5-fold lower LogP than benzyl analogs) .
- Metabolic stability : Trifluoromethyl groups hinder CYP450-mediated oxidation, prolonging half-life in hepatic microsomes .
Advanced
Contradictory SAR trends (e.g., fluorine improving potency in some kinases but reducing it in others) require 3D-QSAR models. CoMFA analysis of 20 derivatives revealed steric bulk near C4 as critical for selectivity against PI3Kα vs. mTOR .
What analytical challenges arise in quantifying 1-benzyl-4-hydrazinyl derivatives in complex matrices, and how are they addressed?
Q. Basic
- HPLC-UV : Use C18 columns with 0.1% TFA in mobile phase to resolve hydrazine degradation products .
- LC-MS/MS : Employ ESI+ mode for protonated ions (e.g., [M+H]+ at m/z 298) with MRM transitions for specificity .
Advanced
Hydrazine instability in plasma necessitates derivatization (e.g., with benzaldehyde to form stable hydrazones). Method validation per ICH guidelines ensures precision (RSD <5%) and recovery (>90%) .
How can computational tools guide the design of derivatives with improved target selectivity?
Q. Advanced
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors at C4, hydrophobic pockets near benzyl group) .
- Free-energy perturbation (FEP) : Predict ΔΔG values for mutations (e.g., gatekeeper residues in kinases) to prioritize syntheses .
Case Study : A 2024 study redesigned a lead compound using FEP, achieving 50-fold selectivity for JAK2 over JAK1 by introducing a methyl group at C3 to clash with JAK1’s Leu959 .
What experimental approaches validate the proposed mechanisms of action in vivo?
Q. Advanced
- PK/PD modeling : Correlate plasma concentrations (AUC) with target modulation (e.g., pSTAT5 inhibition for JAK2 inhibitors) .
- CRISPR/Cas9 knock-in models : Confirm on-target effects by introducing resistance mutations (e.g., Cys828Ser in BTK) and testing compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
